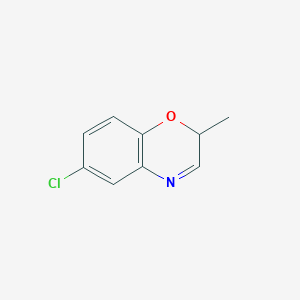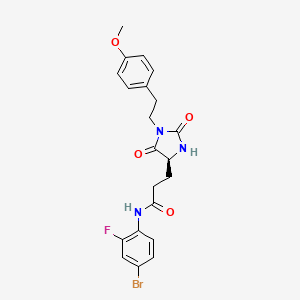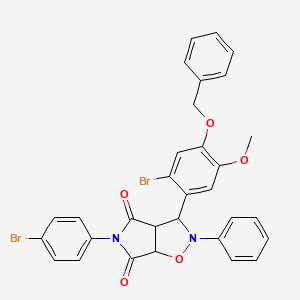
Acetic acid;1-ethenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is widely used in various industries due to its unique properties, such as solubility, consistency, and versatility . It is commonly found in pharmaceuticals, cosmetics, and food products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-ethenylpyrrolidin-2-one involves the free-radical polymerization of 1-vinyl-2-pyrrolidone and vinyl acetate. The typical ratio by weight is 3:2 . The reaction is carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization processes. The monomers are fed into a reactor where they undergo polymerization in the presence of a radical initiator. The resulting copolymer is then purified and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-ethenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Pyrrolidin-2-ones.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Acetic acid;1-ethenylpyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;1-ethenylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. The compound acts as a stabilizer and binder, enhancing the stability and bioavailability of active ingredients in pharmaceutical formulations . It also forms films and coatings that protect the active ingredients from degradation.
Comparison with Similar Compounds
Similar Compounds
Povidone: A homopolymer of 1-vinyl-2-pyrrolidone.
Crospovidone: A cross-linked homopolymer of 1-vinyl-2-pyrrolidone.
Polyvinylpyrrolidone-vinyl acetate copolymer: Another copolymer with a different ratio of monomers.
Uniqueness
Acetic acid;1-ethenylpyrrolidin-2-one is unique due to its specific ratio of 1-vinyl-2-pyrrolidone and vinyl acetate, which imparts distinct properties such as solubility, film-forming ability, and stability . These properties make it highly versatile and suitable for a wide range of applications.
Properties
CAS No. |
918659-68-4 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
acetic acid;1-ethenylpyrrolidin-2-one |
InChI |
InChI=1S/C6H9NO.C2H4O2/c1-2-7-5-3-4-6(7)8;1-2(3)4/h2H,1,3-5H2;1H3,(H,3,4) |
InChI Key |
CZSWPTDFGFHVTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=CN1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene](/img/structure/B12626293.png)


![4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid](/img/structure/B12626323.png)
![(6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12626327.png)



![2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B12626347.png)

![(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone](/img/structure/B12626378.png)

![4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid](/img/structure/B12626403.png)

